N-cyclobutylcarbamoyl chloride
Description
Properties
CAS No. |
1393844-56-8 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclobutylcarbamoyl Chloride and Analogues
Classical Synthetic Routes to Carbamoyl (B1232498) Chlorides
The traditional synthesis of carbamoyl chlorides, including N-cyclobutylcarbamoyl chloride, has historically relied on potent chlorinating agents, primarily phosgene (B1210022) and its derivatives. These methods are well-established and widely documented in chemical literature.
Phosgene-Based Approaches
The reaction of a secondary amine with phosgene (COCl₂) is the most direct and conventional method for preparing N,N-disubstituted carbamoyl chlorides. nih.gov This process involves the nucleophilic attack of the amine on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride (HCl). Given the extreme toxicity of phosgene gas, solid and liquid phosgene surrogates such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are now more commonly used in laboratory settings. nih.gov Triphosgene, a stable crystalline solid, serves as a convenient and safer substitute, generating three equivalents of phosgene in situ. nih.gov
The general synthesis for a disubstituted carbamoyl chloride, such as N,N-dicyclohexylcarbamoyl chloride or N,N-diisopropylcarbamoyl chloride, involves reacting the corresponding secondary amine with phosgene or triphosgene, often in an inert solvent and sometimes at elevated temperatures to drive the reaction to completion. google.com For instance, a patented process describes the preparation of carbamoyl chlorides from secondary aliphatic amines by introducing phosgene into a solution of the amine at temperatures between 80°C and 160°C. google.com The synthesis of this compound would follow a similar pathway, reacting cyclobutylamine (B51885) with a phosgene source.
| Amine Reactant | Phosgene Source | Conditions | Product | Yield | Reference |
| Dimethylamine | Phosgene | Gaseous phase, 275 °C, excess phosgene | Dimethylcarbamoyl chloride | High | wikipedia.org |
| Secondary Aliphatic Amines (e.g., Diisopropylamine) | Phosgene | Inert solvent, 80-160 °C | N,N-Diisopropylcarbamoyl chloride | Not specified | google.com |
| Dihydroimidazole Derivative | Triphosgene | Catalytic 2,6-lutidine | Carbamoyl chloride intermediate | High | nih.gov |
This table presents examples of phosgene-based synthesis for various carbamoyl chlorides, illustrating the general applicability of the method.
Alternative Chlorination Methods
To circumvent the hazards associated with phosgene, alternative chlorination methods have been explored. One such method involves the use of sulfuryl chloride (SO₂Cl₂) to chlorinate disubstituted formamides, which results in the formation of carbamoyl chlorides with the evolution of sulfur dioxide. researchgate.net
Another approach is the chlorination of tetraalkylthiuram disulfides. For example, diethylthiocarbamyl chloride can be prepared by reacting tetraethylthiuram disulfide with chlorine in an inert solvent. orgsyn.org This reaction is exothermic and proceeds to give the desired product in high yield. orgsyn.org More recently, a novel method for in-situ phosgene generation has been reported using visible light to induce the oxygenation of chloroform (B151607) in the presence of chlorine dioxide, which can then react with amines to form carbamoyl chlorides safely and with high yields. chemrxiv.org
| Starting Material | Chlorinating Agent | Key Features | Product Example | Reference |
| Disubstituted Formamides | Sulfuryl Chloride (SO₂Cl₂) | Avoids phosgene; SO₂ byproduct | Disubstituted Carbamoyl Chlorides | researchgate.net |
| Tetraethylthiuram Disulfide | Chlorine (Cl₂) | Exothermic reaction; high yield | Diethylthiocarbamyl Chloride | orgsyn.org |
| Chloroform / Amine | Chlorine Dioxide (ClO₂) / Visible Light | In-situ phosgene generation; green approach | Various Carbamoyl Chlorides | chemrxiv.org |
This table compares different chlorination agents used in the synthesis of carbamoyl chlorides.
Novel and Green Synthetic Strategies for this compound
Recent advancements in chemical synthesis have focused on developing greener, safer, and more efficient routes to carbamoyl chlorides. These strategies aim to eliminate toxic reagents, employ catalytic systems, and utilize modern technologies like flow chemistry.
Phosgene-Free Protocols
The development of phosgene-free synthetic routes is a significant goal in green chemistry. One notable process is the palladium-catalyzed carbonylation of chlorodimethylamine with carbon monoxide under pressure at room temperature, which produces dimethylcarbamoyl chloride in nearly quantitative yield. wikipedia.org This method provides a direct alternative to the use of phosgene for this specific analogue.
The visible-light-induced reaction involving chloroform and chlorine dioxide also stands out as a key phosgene-free protocol. chemrxiv.org This method avoids the handling of phosgene altogether by generating it on demand in small quantities within the reaction mixture, thereby significantly enhancing the safety profile of the synthesis. chemrxiv.org
Catalytic Synthesis Approaches
Catalysis offers a powerful tool for developing efficient synthetic methods. While many reports focus on the catalytic reactions of carbamoyl chlorides, rsc.orgnih.govacs.org some catalytic methods for their synthesis have been developed. The aforementioned palladium-catalyzed carbonylation of chlorodimethylamine is a prime example of a catalytic synthesis of a carbamoyl chloride. wikipedia.org This approach leverages a transition metal catalyst to facilitate the insertion of carbon monoxide, representing a more sophisticated and controlled alternative to classical methods. Research continues into discovering new catalytic systems that can be applied to a broader range of amines, including cyclobutylamine, for the synthesis of their corresponding carbamoyl chlorides.
Flow Chemistry Applications in Carbamoyl Chloride Synthesis
Furthermore, flow microreactors have enabled novel synthetic applications of carbamoyl chlorides. For example, the generation of highly unstable carbamoyllithium intermediates via the reductive lithiation of carbamoyl chlorides has been successfully achieved in a flow system. kyoto-u.ac.jpbeilstein-journals.org This process is not feasible in conventional batch reactors due to the short lifetime of the intermediates. The ability of flow chemistry to generate and immediately use such reactive species opens up new avenues for the construction of complex molecules, such as α-ketoamides, starting from stable carbamoyl chloride precursors. kyoto-u.ac.jp
Process Chemistry Considerations in Industrial Synthesis of this compound Precursors
The industrial production of this compound hinges on the efficient and cost-effective synthesis of its key precursors, primarily cyclobutanecarboxylic acid and cyclobutylamine. The transition from laboratory-scale synthesis to large-scale industrial manufacturing necessitates a thorough evaluation of process chemistry parameters to ensure safety, scalability, high yield, and purity. This section delves into the critical process chemistry considerations for the industrial synthesis of these precursors.
A prominent route to cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid. In an industrial setting, this thermal decomposition is typically carried out by heating the dicarboxylic acid to approximately 160°C. chemicalbook.comchemicalbook.com This process liberates carbon dioxide, and the resulting crude cyclobutanecarboxylic acid is then purified by distillation, collecting the fraction boiling between 189-195°C. chemicalbook.comchemicalbook.com This method has reported yields ranging from 86% to 91%. chemicalbook.comchemicalbook.com For purification, a common industrial practice involves dissolving the acid in an aqueous bicarbonate solution, followed by acidification with hydrochloric acid. The purified acid is then extracted with a suitable organic solvent like diethyl ether, dried, and distilled. chemicalbook.com
The synthesis of cyclobutylamine, the other crucial precursor, can be achieved from cyclobutanecarboxylic acid. One established method is the Hofmann rearrangement of cyclobutanecarboxamide, which is derived from the carboxylic acid. orgsyn.org However, a more direct, one-step synthesis from cyclobutanecarboxylic acid using hydrazoic acid has been reported to provide high yields. orgsyn.org In a typical lab-scale procedure that can be adapted for industrial production, cyclobutanecarboxylic acid is reacted with sodium azide (B81097) in the presence of concentrated sulfuric acid at 45-50°C. orgsyn.org After basification with sodium hydroxide, the resulting cyclobutylamine is separated and can be purified by distillation, with a boiling point of 80.5–81.5°C, achieving yields between 60% and 80%. orgsyn.org
For the synthesis of optically active cyclobutylamines, which may be required for certain pharmaceutical applications, a resolution process involving diastereomeric salt formation is employed. A racemic mixture of a protected cyclobutylamine derivative is reacted with an optically active N-acylphenylglycine, such as N-acetyl-L-phenylglycine, in a suitable solvent like methanol. arxiv.org The less soluble diastereomeric salt crystallizes out and can be isolated. The choice of solvent for recrystallization is critical and can include lower alcohols (methanol, ethanol, isopropanol), aromatic hydrocarbons (benzene, toluene), or ethers. arxiv.org The optically pure amine is then liberated by treatment with a base. arxiv.org
Continuous-flow chemistry is an emerging technology that offers significant advantages for the large-scale synthesis of cyclobutylamine and its derivatives due to enhanced safety, better heat and mass transfer, and potential for automation. A patented method describes the continuous photochemical reaction of an imine and an olefin compound in the presence of a photosensitizer to yield cyclobutylamine compounds, which is a promising approach for industrial-scale production. google.com
The table below summarizes key process parameters for the synthesis of this compound precursors based on available research findings.
Table 1: Process Parameters for the Synthesis of this compound Precursors
| Precursor | Starting Material(s) | Reaction Type | Solvent(s) | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| Cyclobutanecarboxylic acid | 1,1-Cyclobutanedicarboxylic acid | Decarboxylation | None (neat) | Heat | 160-170 | 86-91 | Distilled | chemicalbook.comchemicalbook.comorgsyn.org |
| Cyclobutanecarboxylic acid | Acrylic acid, Ethylene | Photochemical [2+2] Cycloaddition | Dichloromethane (B109758) | UV light | -30 to -20 | 97 | 99.5 (after distillation) | chemicalbook.com |
| Cyclobutylamine | Cyclobutanecarboxylic acid | Schmidt Reaction | Chloroform, Water | Hydrazoic acid (from NaN₃ + H₂SO₄) | 45-50 | 60-80 | Distilled | orgsyn.org |
| Cyclobutylamine Hydrochloride | Cyclobutanecarboxylic acid | Amide formation, Hofmann rearrangement | Tetrahydrofuran, Acetonitrile | Ethyl chloroformate, Sodium azide | -15 to 10 | 69-77 | Recrystallized | orgsyn.org |
| Optically Active Cyclobutylamine | Racemic cyclobutylamine derivative, N-acetyl-L-phenylglycine | Resolution | Methanol, Isopropyl alcohol | - | -20 to 30 | - | Optically pure | arxiv.org |
| Cyclobutylamine | Imine, Olefin | Continuous Photochemical Reaction | Not specified | Photosensitizer | Not specified | High | - | google.com |
The selection of appropriate solvents and catalysts is paramount in the industrial synthesis of these precursors. For instance, in the photochemical synthesis of cyclobutanecarboxylic acid, dichloromethane is chosen for its ability to dissolve the reactants and its transparency to the required UV wavelength. chemicalbook.com In the synthesis of cyclobutylamine, the choice of solvent for purification, such as an ether/ethanol mixture for recrystallization of the hydrochloride salt, directly impacts the final purity and yield. orgsyn.org
Furthermore, process safety is a critical consideration, especially when dealing with hazardous reagents like sodium azide and phosgene (used in the synthesis of the carbamoyl chloride moiety). patsnap.comrsc.orgacs.orgnih.gov Industrial processes must incorporate robust safety management systems, including hazard identification, risk assessment, and accident prevention measures. rsc.org The trend towards phosgene-free routes for isocyanate and carbamoyl chloride synthesis is driven by these safety and environmental concerns. acs.orgnih.gov
Reactivity and Reaction Mechanisms of N Cyclobutylcarbamoyl Chloride
Nucleophilic Acyl Substitution Reactions
The cornerstone of N-cyclobutylcarbamoyl chloride's utility in synthesis is the nucleophilic acyl substitution pathway. This two-step mechanism typically involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl double bond, resulting in the substituted product. docbrown.infolibretexts.orgchemguide.co.uk
Reactions with Amines to Form N,N'-Disubstituted Ureas
This compound readily reacts with primary and secondary amines to yield N,N'-disubstituted ureas. This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile. chemguide.co.uk
The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. docbrown.infochemguide.co.uk This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion. A second equivalent of the amine then acts as a base, abstracting a proton from the nitrogen atom to yield the final N,N'-disubstituted urea (B33335) and an ammonium (B1175870) chloride salt. docbrown.infochemguide.co.uk Using two equivalents of the reacting amine is common practice—one to act as the nucleophile and the other to neutralize the hydrogen chloride byproduct. chemguide.co.uk
Table 1: Formation of N,N'-Disubstituted Ureas
| Reactant 1 | Reactant 2 (Amine) | Product | General Conditions |
| This compound | Primary Amine (R-NH₂) | N-Cyclobutyl-N'-alkyl-urea | Typically in an inert solvent; 2 equivalents of amine |
| This compound | Secondary Amine (R₂NH) | N-Cyclobutyl-N',N'-dialkyl-urea | Typically in an inert solvent; 2 equivalents of amine |
Formation of Carbamates with Alcohols
The reaction of this compound with alcohols or phenols produces carbamates, which are esters of carbamic acid. This transformation also proceeds via a nucleophilic acyl substitution mechanism, with the alcohol or phenol (B47542) serving as the nucleophile. nih.gov
Alcohols attack the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a chloride ion to give the corresponding O-alkyl N-cyclobutylcarbamate. The reaction typically requires a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated hydrogen chloride. Phenols, being less nucleophilic than alcohols, may react more slowly. In such cases, the reaction can be facilitated by first converting the phenol to its more nucleophilic conjugate base, the phenoxide ion, by using a stronger base like sodium hydroxide. libretexts.orgchemguide.co.uk Modern methods, such as microwave-assisted synthesis in solvent-free conditions, have also been shown to be effective for the formation of carbamates from carbamoyl chlorides. epa.gov
Table 2: Formation of Carbamates
| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | General Conditions |
| This compound | Alcohol (R-OH) | O-Alkyl N-cyclobutylcarbamate | Inert solvent with a non-nucleophilic base (e.g., pyridine) |
| This compound | Phenol (Ar-OH) | O-Aryl N-cyclobutylcarbamate | Often requires conversion of phenol to phenoxide (e.g., with NaOH) for efficient reaction libretexts.orgchemguide.co.uk |
Reaction with Other Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds)
This compound is expected to react with potent carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions generally proceed via nucleophilic acyl substitution, but the high reactivity of the organometallic reagents can lead to further reactions.
The initial reaction involves the attack of the carbanion from the organometallic reagent on the carbamoyl chloride's carbonyl carbon. This would produce a ketone intermediate (an N-cyclobutyl-N-acyl amine). However, ketones are also highly reactive towards Grignard and organolithium reagents. organic-chemistry.orgmasterorganicchemistry.com Therefore, in the presence of excess organometallic reagent (typically two or more equivalents), the newly formed ketone will undergo a second nucleophilic addition. masterorganicchemistry.comchemistrysteps.com After an acidic workup to protonate the resulting alkoxide, the final product is a tertiary alcohol where two of the alkyl/aryl groups originate from the organometallic reagent. masterorganicchemistry.com
It is worth noting that less reactive organometallic reagents, such as organocuprates (Gilman reagents), are known to react with acyl chlorides to form ketones without proceeding to the tertiary alcohol. chemistrysteps.com This suggests that by choosing the appropriate reagent, the reaction with this compound could potentially be stopped at the ketone stage.
Table 3: Reaction with Organometallic Reagents
| Reagent | Expected Intermediate | Expected Final Product (with excess reagent) |
| Grignard Reagent (R-MgX) | N-Cyclobutyl-N-acyl amine (Ketone) | Tertiary Alcohol |
| Organolithium (R-Li) | N-Cyclobutyl-N-acyl amine (Ketone) | Tertiary Alcohol |
| Organocuprate (R₂CuLi) | N-Cyclobutyl-N-acyl amine (Ketone) | N-Cyclobutyl-N-acyl amine (Ketone) |
Electrophilic Character and Bond Formation Capabilities
The synthetic utility of this compound is fundamentally linked to its electrophilic character and its ability to facilitate the formation of new chemical bonds, most notably carbon-nitrogen bonds.
Carbon-Nitrogen Bond Formation Pathways
The primary pathway for carbon-nitrogen bond formation using this compound is through its reaction with nitrogen nucleophiles, as detailed in the synthesis of ureas (Section 3.1.1). The C-N bond is formed when an amine attacks the electrophilic carbonyl carbon. nih.gov This reaction is a reliable method for introducing the N-cyclobutylcarbamoyl moiety [-C(O)NH-cyclobutyl] into a molecule. The robust nature of the resulting urea linkage makes this a common strategy in the assembly of more complex molecular architectures.
Role in Heterocyclization Reactions
While specific examples of this compound in heterocyclization reactions are not prominent in the literature, its reactivity profile suggests significant potential in this area. Carbamoyl chlorides can serve as building blocks for nitrogen-containing heterocycles. nih.gov
A plausible strategy would involve a two-step process. First, this compound would react with a bifunctional molecule. This substrate would contain a nucleophilic group (e.g., -NH₂ or -OH) to react with the carbamoyl chloride, and a second functional group elsewhere in the molecule. In a subsequent step, an intramolecular cyclization could be induced, where the newly introduced N-cyclobutylurea or carbamate (B1207046) group participates in ring formation. For instance, a molecule containing both an amine and a suitably positioned hydroxyl or carboxyl group could react with this compound and then be induced to cyclize, forming a heterocyclic ring that incorporates the N-cyclobutylcarbamoyl fragment. The use of related N-substituted amides in intramolecular cyclizations to form various heterocyclic systems is a well-established synthetic strategy. researchgate.netrsc.org
Mechanistic Elucidation Studies of this compound Reactions
The mechanistic pathways of reactions involving this compound are primarily understood through analogy with studies on other N,N-disubstituted carbamoyl chlorides. These investigations provide a framework for predicting the behavior of the cyclobutyl derivative in various reaction conditions. The primary mechanisms at play are typically either unimolecular (SN1) or bimolecular, with the dominant pathway being heavily influenced by the solvent and the nature of the nucleophile.
Kinetic Investigations
Solvolysis reactions of N,N-disubstituted carbamoyl chlorides in water and aqueous acetone (B3395972) have been proposed to proceed through an SN1 mechanism. nih.gov This is supported by observations of a positive entropy of activation for these reactions. nih.gov The reaction rate is influenced by the stability of the intermediate carbamoyl cation. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the carbocation intermediate. nih.gov
The extended Grunwald-Winstein equation is a valuable tool for analyzing the solvolysis of carbamoyl chlorides and provides quantitative measures of the sensitivity of the reaction rate to solvent nucleophilicity (l) and solvent ionizing power (m). For N,N-dimethylcarbamoyl chloride, the l/m ratio is reported to be 0.80. nih.gov This value suggests a mechanism with significant carbocationic character.
Table 1: Comparative Kinetic Data for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides
| Compound | Solvent | Temperature (°C) | Relative Rate | Proposed Mechanism |
| N,N-Dimethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 1.0 | SN1 |
| N,N-Diethylcarbamoyl Chloride | 80% Ethanol | 25.0 | 4.2 | SN1 |
| N,N-Dimethylcarbamoyl Chloride | 100% Methanol | 25.0 | 1.0 | SN1 |
| N,N-Diethylcarbamoyl Chloride | 100% Methanol | 25.0 | 6.6 | SN1 |
Data compiled from studies on analogous compounds. nih.gov
Stereochemical Aspects of Reactivity
The stereochemical outcome of reactions involving a chiral center is a powerful indicator of the underlying reaction mechanism. While this compound itself is achiral, considering a hypothetical chiral derivative or its reaction at a chiral center allows for the prediction of stereochemical consequences based on established principles.
If a reaction at a chiral carbon proceeds through a concerted, single-step mechanism, such as the SN2 reaction, an inversion of stereochemistry at that center is expected. lumenlearning.com In this scenario, the nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome where the product is fully optically active, assuming an optically active starting material. lumenlearning.com
Conversely, if the reaction proceeds through a multi-step mechanism involving a planar, achiral intermediate, such as the carbocation formed in an SN1 reaction, racemization is the anticipated result. lumenlearning.com The nucleophile can attack the planar intermediate from either face with equal probability, leading to a 50:50 mixture of enantiomers. lumenlearning.com
In the context of this compound, if it were to react with a chiral alcohol in a solvolysis reaction proceeding via an SN1 mechanism, the formation of a planar carbamoyl cation intermediate would be expected. This would likely lead to a racemic or near-racemic mixture of diastereomeric products. However, if the reaction were to proceed via a bimolecular pathway with a strong, chiral nucleophile, a higher degree of stereoselectivity, potentially leading to inversion of configuration, could be anticipated. The actual stereochemical course would be highly dependent on the specific reaction conditions, including the solvent and the nature of the nucleophile.
Applications of N Cyclobutylcarbamoyl Chloride in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecular Architectures
The strategic incorporation of N-cyclobutylcarbamoyl chloride serves as a foundational step in the assembly of elaborate molecular structures. Its utility as a building block is most prominently demonstrated in the synthesis of multifunctional heterocyclic scaffolds that are of significant interest in medicinal chemistry. One of the prime examples is its use in multicomponent domino reactions to create systematically substituted hydantoins. organic-chemistry.orgrsc.org These reactions assemble multiple simple starting materials into a more complex product in a single, efficient process. organic-chemistry.org The resulting hydantoin (B18101) structures, bearing the N-cyclobutylcarbamoyl moiety, are not merely simple heterocycles but are themselves complex architectures designed to mimic the secondary structures of proteins. organic-chemistry.orgrsc.org This highlights the role of this compound not just as a reagent, but as a fundamental building block for creating functionally complex and sterically defined molecules.
Synthesis of Nitrogen-Containing Heterocycles Incorporating the Cyclobutylcarbamoyl Moiety
The reactivity of the carbamoyl (B1232498) chloride group makes this compound an effective reagent for introducing the cyclobutyl-urea functionality into various nitrogen-based ring systems.
A significant application of this compound is in the synthesis of 3-cyclobutylcarbamoyl hydantoins. These compounds have been synthesized through a regioselective multicomponent domino process. organic-chemistry.orgrsc.org This method involves the reaction between in-situ generated carbodiimides and α,β-unsaturated fumaric acid monoesters, which forms an O-acyl isourea intermediate. rsc.org A subsequent regioselective intermolecular aza-Michael addition dictates the final structure, with the regiocontrol being governed by the steric hindrance of the nucleophilic amino groups. rsc.org This process allows for the creation of a diverse collection of systematically substituted 3-cyclobutylcarbamoyl hydantoins. organic-chemistry.org
The table below summarizes the key aspects of a reported multicomponent process for synthesizing these hydantoin scaffolds. rsc.org
| Step | Description | Key Intermediates | Regiocontrol Factor |
| 1 | Carbodiimide (B86325) Formation | In situ generated carbodiimides | Not Applicable |
| 2 | O-Acyl Isourea Formation | Reaction between carbodiimide and fumaric acid mono ester | O-Acyl Isourea |
| 3 | Aza-Michael Addition | Regioselective intermolecular addition | Steric hindrance |
| 4 | Cyclization | Domino process leading to the hydantoin ring | Final hydantoin product |
This table illustrates the general sequence of a multicomponent domino process used to synthesize 3-cyclobutylcarbamoyl hydantoins.
The piperazine (B1678402) ring is a crucial scaffold in pharmaceutical chemistry. mdpi.com Carbamoyl chlorides are reactive acylating agents for secondary amines like piperazine, leading to the formation of N-substituted urea (B33335) derivatives. The reaction of a carbamoyl chloride with one of the nitrogen atoms of the piperazine ring introduces the corresponding carbamoyl group. For instance, dimethylcarbamic chloride has been used to form a urea moiety on a piperazine-containing scaffold. nih.gov Similarly, various benzoyl chlorides readily react with piperazine to yield mono-N-acylated and N,N'-diacylated products. nih.gov
Based on this established reactivity, this compound can be employed as a reagent to acylate a piperazine nitrogen, thereby synthesizing piperazine derivatives that incorporate the N-cyclobutylcarbamoyl moiety. This reaction would typically proceed under standard acylation conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. While specific examples detailing the use of this compound with piperazine are not extensively documented in the reviewed literature, the general reactivity of acyl chlorides with piperazine is a well-established synthetic transformation. nih.govdovepress.com
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. beilstein-journals.org The synthesis of these scaffolds is a central theme in organic chemistry. beilstein-journals.org While this compound has been effectively used to construct hydantoin systems, its application in the synthesis of other N-heterocyclic frameworks, such as pyrazoles, imidazoles, or triazoles, is not as widely reported in the scientific literature. organic-chemistry.orgrsc.org The synthesis of diverse N-heterocycles often involves strategies like C-H amination or the cyclization of specifically designed precursors. beilstein-journals.org The potential use of this compound in these areas remains a subject for further exploration.
Role in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides and are of great interest in drug discovery. This compound plays a key role in the synthesis of a specific class of these molecules.
The 3-cyclobutylcarbamoyl hydantoins are designed as novel, hydrogen-bond-driven "universal peptidomimetics". organic-chemistry.orgrsc.org These scaffolds are engineered to be conformationally constrained analogues of peptides. organic-chemistry.org The key advantage of these structures is their ability to project their side-chain substituents in positions that are superimposable with the side chains of common protein secondary structures, such as the α-helix and the β-turn. organic-chemistry.orgrsc.org
Conformational analysis using techniques like NMR spectroscopy and X-ray crystallography has confirmed this structural mimicry. organic-chemistry.orgrsc.org The hydantoin-based scaffold, featuring the N-cyclobutylcarbamoyl group, is not overly rigid, allowing it to adopt different conformations that can mimic various secondary structures through the rotation of a few key bonds. rsc.org This makes these compounds valuable tools for probing peptide-receptor interactions and for the development of new therapeutic agents that target systems regulated by peptides.
Influence of the Cyclobutyl Moiety on Conformational Properties of Peptidomimetics
Peptidomimetics containing a cyclobutyl moiety have been found to adopt well-defined secondary structures. For instance, some cyclobutane-containing peptidomimetics exhibit a defined secondary structure with an average inter-guanidinium distance of 8–10 Å. nih.gov However, the introduction of a very rigid cyclobutane (B1203170) β-amino acid into a peptide backbone can preclude the formation of a defined conformation that may be necessary for certain biological activities. nih.gov This highlights the nuanced role of the cyclobutyl group; while it imparts rigidity, this can either be beneficial for pre-organizing a desired conformation or detrimental if it prevents the adoption of a necessary bioactive shape.
In the context of hydantoin-based peptidomimetics, the cyclobutylcarbamoyl group has been instrumental in designing structures that can mimic protein secondary structures. Modeling studies have revealed that 3-cyclobutylcarbamoyl hydantoins can exist in kinetically accessible α-helix and β-turn conformations. researchgate.net The preference for one conformation over the other is influenced by the substitution on the hydantoin ring. For cyclobutyl derivatives, the α-helix conformation is generally preferred. researchgate.net This ability to favor a specific conformation is a key attribute in the design of molecules that can interact with biological targets in a predictable manner.
The conformational preferences of ureas, the functional group formed from this compound, are also a subject of study. Generally, N,N'-disubstituted ureas have a strong preference for a trans-trans conformation. ru.nl However, the introduction of alkyl groups, such as a cyclobutyl group, can influence this preference, with both trans-trans and cis-trans conformations being energetically accessible. sioc-journal.cn The ability of the cyclobutyl-urea motif to adopt different conformations can be a crucial factor in the design of functional molecules.
Table 1: Conformational Influence of the Cyclobutyl Moiety in Peptidomimetics
| Peptidomimetic Type | Key Finding | Resulting Conformation | Citation |
| Cyclobutane-containing peptidomimetics | Rigid cyclobutane β-amino acid | Precludes defined conformation | nih.gov |
| γ,γ-homologues with 1,3-disubstituted cyclobutane | Less constrained | Well-defined secondary structure | nih.gov |
| 3-Cyclobutylcarbamoyl hydantoins | Cycloalkyl derivatives | α-helix preferred | researchgate.net |
| N-Aryl-N'-cyclopentyl ureas (as a model) | N-methylation pattern | Affects trans-trans vs. cis-trans preference | sioc-journal.cn |
Contributions to Complex Molecule Total Synthesis (excluding pharmaceutical end products)
The application of this compound and the resulting cyclobutyl-urea motif in the total synthesis of complex molecules that are not pharmaceutical end products is not extensively documented in scientific literature. While the synthesis of complex natural products containing cyclobutane rings is a well-established field of research, the direct use of this compound as a key reagent in these syntheses is not a prominent strategy. acs.orgrsc.org
The focus of cyclobutane-containing structures in total synthesis is often on the construction of the four-membered ring itself, employing methods such as photochemical [2+2] cycloadditions. researchgate.net The functionalization of pre-existing cyclobutane rings is also a common approach. acs.org
One related example, though not directly involving this compound, showcases the reactivity of a urea moiety in a complex synthesis. In an attempted aza-Bucherer–Bergs reaction during the synthesis of a complex cyclobutane-containing molecule, the nitrogen of a urea functionality cyclized onto a nitrile, leading to an unexpected heterocyclic product. acs.org This demonstrates the potential for the urea group, which can be formed from this compound, to participate in intricate bond-forming events under specific reaction conditions.
Despite the potential, there is a lack of reported instances where this compound is a key building block in the total synthesis of non-pharmaceutical natural products or other complex molecules. The primary applications of this reagent appear to be concentrated in the areas of medicinal chemistry and the synthesis of peptidomimetics, which are often geared towards pharmaceutical development.
Derivatization and Chemical Modification Studies of N Cyclobutylcarbamoyl Chloride
Synthesis of N-Cyclobutylcarbamoyl Derivatives
The synthesis of derivatives incorporating the N-cyclobutylcarbamoyl group is primarily achieved through the reaction of N-cyclobutylcarbamoyl chloride with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively. An alternative and frequently employed strategy involves the reaction of a parent molecule containing an amine functionality with cyclobutylamine (B51885) or the coupling of an isocyanate with a desired scaffold.
One prominent synthetic application is the creation of complex heterocyclic structures. For instance, N-cyclobutylcarbamoyl derivatives of 1,2,3-triazoles have been synthesized. In one specific example, a precursor molecule, [1-[2′,5′-Bis-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]-1,2,3-triazole]-3′-spiro-5′′-(4′′-amino-1′′,2′′-oxathiole-2′′,2′′-dioxide), was reacted with cyclobutylamine to yield the corresponding N-cyclobutylcarbamoyl triazole derivative. researchgate.net
Another significant class of derivatives is the hydantoins. A regioselective, multicomponent domino process has been utilized for the synthesis of 3-cyclobutylcarbamoyl hydantoins. researchgate.netresearchgate.net This approach allows for the systematic modification and construction of these peptidomimetic scaffolds. researchgate.net
Furthermore, the N-cyclobutylcarbamoyl moiety has been incorporated into GPR88 agonists. The synthesis of (2S)-N-[(R)-(Cyclobutylcarbamoyl)({4-[(2-methylpentyl)oxy]phenyl})methyl]-2-phenylpropanamide was accomplished by reacting (S)-2-amino-N-cyclobutyl-2-(4-((2-methylpentyl)oxy)phenyl)acetamide with (S)-2-phenylpropanoic acid, demonstrating the formation of an amide linkage to a pre-existing N-cyclobutylcarbamoyl fragment. nih.gov
A summary of synthetic strategies is presented in the table below.
| Derivative Class | Synthetic Strategy | Key Reagents | Reference |
| Triazoles | Reaction of an amine-containing triazole precursor with cyclobutylamine. | Cyclobutylamine, ethanol. | researchgate.net |
| Hydantoins | Multicomponent domino process. | Isocyanates, α-amino esters, N-alkyl aspartic acid diesters. | researchgate.netresearchgate.net |
| Glycinamides | Amide coupling of a carboxylic acid with an amine bearing the N-cyclobutylcarbamoyl group. | (S)-2-phenylpropanoic acid, HBTU, DIPEA. | nih.gov |
| Pyrazolopyridines | Amide coupling followed by deprotection. | N/A | miami.edu |
Functionalization and Diversification Strategies
Functionalization and diversification are key strategies in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. The N-cyclobutylcarbamoyl group is often incorporated into molecules as part of these diversification efforts.
Similarly, in the design of inhibitors for NACK (a component of the Notch signaling pathway), an extensive SAR effort led to the optimization of a hit compound into a potent molecular probe. miami.edu This process involved creating derivatives such as 5-(4-{4-[(Cyclobutylcarbamoyl)amino]benzenesulfonyl}piperazin-1-yl)-N-(1-methylcyclobutyl)pyrazolo[1,5-a]pyridine-3-carboxamide, illustrating how the N-cyclobutylcarbamoyl moiety can be part of a larger, highly functionalized molecule designed to interact with a specific biological target. miami.edu
Diversification is often achieved by preparing a core scaffold and then reacting it with a variety of reagents. For N-cyclobutylcarbamoyl derivatives, this can involve:
Varying the scaffold: Coupling this compound or cyclobutylamine to different core structures to explore new chemical space.
Modifying other substituents: Keeping the N-cyclobutylcarbamoyl group constant while altering other parts of the molecule to probe specific interactions with a biological target. nih.gov
These strategies allow chemists to generate libraries of related compounds, facilitating the identification of molecules with improved therapeutic potential.
Spectroscopic Characterization Methods for Derivatized N-Cyclobutylcarbamoyl Compounds
The structural elucidation of newly synthesized N-cyclobutylcarbamoyl derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise structure of these derivatives in solution.
¹H NMR: Provides information about the chemical environment of protons. For an N-cyclobutylcarbamoyl group, characteristic signals include multiplets for the methine proton (CH) and the methylene (B1212753) protons (CH₂) of the cyclobutyl ring, typically found in the aliphatic region of the spectrum. The amide proton (NH) signal is also a key indicator, though its chemical shift can be variable. For example, in one triazole derivative, the cyclobutyl protons appeared as multiplets at 1.70, 1.85, 2.30, and 4.51 ppm. researchgate.net In another GPR88 agonist, the cyclobutyl protons were observed in a multiplet ranging from 7.36–7.17 ppm. nih.gov
¹³C NMR: Identifies the different carbon environments in the molecule. The carbonyl carbon (C=O) of the carbamoyl (B1232498) group gives a characteristic signal in the downfield region, often around 157 ppm. researchgate.net The carbons of the cyclobutyl ring appear in the aliphatic region. For the same triazole derivative, the cyclobutyl carbons were observed at 15.63, 31.06, and 47.93 ppm. researchgate.net
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The most significant absorption for N-cyclobutylcarbamoyl derivatives is the strong carbonyl (C=O) stretching vibration of the urea (B33335) or carbamate (B1207046) group, which typically appears in the range of 1630-1700 cm⁻¹.
Mass Spectrometry (MS) is employed to determine the molecular weight of the derivative and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). This technique confirms that the synthesized compound has the expected molecular formula.
X-ray Crystallography can provide unambiguous proof of structure by determining the precise arrangement of atoms in the solid state, as demonstrated for related cyclobutane (B1203170) compounds. researchgate.net
The table below summarizes the characteristic spectroscopic data for a representative N-cyclobutylcarbamoyl derivative. researchgate.net
| Technique | Group | Characteristic Signal/Value | Reference |
| ¹H NMR | Cyclobutyl CH₂ | Multiplets (~1.70-2.30 ppm) | researchgate.net |
| Cyclobutyl CH | Multiplet (~4.51 ppm) | researchgate.net | |
| ¹³C NMR | Carbamoyl C=O | ~157.73 ppm | researchgate.net |
| Cyclobutyl CH | ~47.93 ppm | researchgate.net | |
| Cyclobutyl CH₂ | ~15.63, 31.06 ppm | researchgate.net | |
| Elemental Analysis | C, H, N | Calculated vs. Found (%) | researchgate.net |
Theoretical and Computational Studies of N Cyclobutylcarbamoyl Chloride
Electronic Structure and Reactivity Predictions
Detailed theoretical studies focusing specifically on the electronic structure of isolated N-cyclobutylcarbamoyl chloride are not extensively available in the public domain. However, insights can be drawn from computational analyses of larger molecules that incorporate the N-cyclobutylcarbamoyl moiety. These studies, often employing Density Functional Theory (DFT), allow for the calculation of various electronic properties that are critical for predicting reactivity.
The electronic nature of this compound is dominated by the interplay of the electron-withdrawing carbamoyl (B1232498) chloride group and the alkyl nature of the cyclobutyl ring. The nitrogen atom's lone pair is delocalized towards the carbonyl group, which in turn is influenced by the inductive effect of the chlorine atom. This electronic arrangement makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Key parameters that would be determined in a typical computational study include the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the electrostatic potential mapped onto the electron density surface, and partial atomic charges.
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data based on Analogous Structures)
| Property | Predicted Characteristic | Implication for Reactivity |
| HOMO-LUMO Gap | A significant energy gap is expected. | Indicates good kinetic stability. The LUMO is likely centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack. |
| Electrostatic Potential | A strong positive potential (blue region) would be localized on the carbonyl carbon. A negative potential (red region) would be associated with the oxygen and chlorine atoms. | Confirms the high electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen and chlorine in certain contexts. |
| Mulliken Atomic Charges | The carbonyl carbon would carry a significant positive partial charge. The oxygen, nitrogen, and chlorine atoms would carry negative partial charges. | Quantifies the polarity of the bonds within the molecule and highlights the reactive sites. |
Conformational Analysis of the Cyclobutyl Moiety and its Influence on Molecular Geometry
Computational studies on related molecules, such as 3-cyclobutylcarbamoyl hydantoins, have explored the conformational preferences of the cyclobutylcarbamoyl group. acs.org These studies indicate that the orientation of the cyclobutyl ring relative to the carbamoyl group can influence the molecule's ability to adopt specific secondary structures, such as β-turns, in larger peptide-like molecules. acs.org
The two primary conformations of a monosubstituted cyclobutyl ring are the axial and equatorial puckered states. The energy difference between these conformers is typically small, allowing for rapid interconversion at room temperature.
Table 2: Conformational States of the Cyclobutyl Ring in this compound
| Conformer | Description | Dihedral Angle (approx.) | Relative Stability |
| Equatorial | The carbamoyl group is attached to the cyclobutyl ring in an equatorial position relative to the puckered ring. | The C-N-C(ring)-C(ring) dihedral angle would be larger. | Generally the more stable conformer due to reduced steric hindrance. |
| Axial | The carbamoyl group is attached to the cyclobutyl ring in an axial position relative to the puckered ring. | The C-N-C(ring)-C(ring) dihedral angle would be smaller. | Generally less stable due to greater 1,3-diaxial interactions. |
Reaction Pathway Modeling and Transition State Analysis
The modeling of reaction pathways involving this compound can provide valuable insights into its reactivity, selectivity, and the mechanisms of reactions in which it participates. A key reaction of carbamoyl chlorides is their reaction with nucleophiles, such as amines or alcohols, to form ureas and carbamates, respectively.
A computational study of such a reaction would typically involve the following steps:
Locating Reactants and Products: The geometries of the reactants (e.g., this compound and an amine) and the products (e.g., a cyclobutyl urea (B33335) and HCl) are optimized to find their lowest energy structures.
Mapping the Potential Energy Surface: The pathway connecting the reactants and products is explored to locate the transition state.
Transition State Analysis: The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Its geometry and energy are determined. Key characteristics of the transition state, such as the lengths of the forming and breaking bonds, are analyzed. rsc.org
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate.
While specific transition state analyses for reactions of this compound are not detailed in the currently available literature, studies on similar SN2-type reactions at a carbonyl carbon provide a general framework for what would be expected. rsc.org The reaction with a nucleophile would likely proceed through a tetrahedral intermediate or a concerted transition state.
Table 3: Hypothetical Reaction Coordinate Analysis for the Reaction of this compound with Methylamine (B109427)
| Species | Key Geometric Features | Relative Energy (kcal/mol) |
| Reactants | This compound and methylamine at infinite separation. | 0 (Reference) |
| Transition State | A partially formed C-N(methylamine) bond and a partially broken C-Cl bond. The carbonyl carbon would be moving towards a tetrahedral geometry. | ΔG‡ (Activation Energy) |
| Products | N-cyclobutyl-N'-methylurea and HCl. | ΔGrxn (Free Energy of Reaction) |
Note: The values in this table are illustrative of what a reaction pathway modeling study would determine. Specific computational studies for this reaction of this compound were not identified in the reviewed literature.
Future Perspectives and Research Challenges in the Chemistry of N Cyclobutylcarbamoyl Chloride
The utility of N-cyclobutylcarbamoyl chloride as a reactive intermediate and building block in organic synthesis positions it at the forefront of several emerging research areas. Future investigations are poised to address current limitations and unlock new applications by focusing on sustainable synthesis, novel reactivity, stereoselective applications, and interdisciplinary research.
Q & A
Q. What are the standard synthetic routes for N-cyclobutylcarbamoyl chloride, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound is typically synthesized via reaction of cyclobutylamine with phosgene or safer alternatives like triphosgene in anhydrous dichloromethane or THF under inert conditions. Optimization involves controlling stoichiometry (1:1.2 amine:triphosgene), temperature (−10°C to 0°C), and reaction time (2–4 hours). Post-synthesis purification via vacuum distillation or recrystallization (using hexane/ethyl acetate) is critical to remove unreacted phosgene derivatives. Validate purity using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and NMR (δ 4.5–5.0 ppm for carbamoyl chloride proton) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include cyclobutyl ring protons (δ 2.0–3.0 ppm) and carbonyl carbon (δ 155–160 ppm).
- IR : Confirm C=O stretch (~1750–1800 cm⁻¹) and N–Cl bond (~600–650 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M−Cl]⁻ peak. Cross-validate with elemental analysis (C: ~44.5%, H: ~5.8%, N: ~8.2%) to ensure consistency .
Q. What are the stability considerations for storing and handling this compound in laboratory settings?
Methodological Answer: Store under inert gas (argon) at −20°C in amber glass vials to prevent hydrolysis. Conduct moisture-sensitive reactions in gloveboxes or with Schlenk lines. Monitor degradation via periodic NMR; hydrolyzed byproducts (e.g., cyclobutylurea) appear as δ 5.5–6.5 ppm (NH) in ¹H NMR. Always use PPE (nitrile gloves, goggles) and adhere to fume hood protocols .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer: Perform DFT calculations (B3LYP/6-31G*) to model transition states and activation barriers for reactions with amines or alcohols. Compare LUMO maps to predict electrophilic sites. Validate computational results with kinetic studies (e.g., monitoring reaction rates via UV-Vis at 240 nm for chloride release). Discrepancies between theoretical and experimental data may arise from solvent effects (e.g., dichloromethane vs. THF dielectric constants) .
Q. What strategies resolve contradictions in reported yield data for this compound derivatives across different substrates?
Methodological Answer: Systematically vary electronic (Hammett σ values) and steric (Charton parameters) properties of substrates. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength). For example, tertiary amines (e.g., Et₃N) may yield higher conversions than pyridine due to enhanced nucleophilicity. Statistically analyze outliers via ANOVA (p < 0.05 threshold) and adjust reaction protocols iteratively .
Q. How can in-situ analytical methods (e.g., IR spectroscopy) monitor intermediates during this compound-mediated reactions?
Methodological Answer: Employ ReactIR with a diamond ATR probe to track carbonyl stretching frequency shifts (Δ~20 cm⁻¹ upon intermediate formation). For example, during amide bond formation, observe transient isocyanate intermediates (NCO stretch ~2250 cm⁻¹). Couple with LC-MS to correlate spectral data with molecular ions (e.g., [M+H]+ for acylated products). Calibrate methods using control reactions spiked with authentic intermediates .
Q. What pharmacological profiling approaches are applicable to assess this compound’s potential as a warhead in covalent inhibitors?
Methodological Answer: Perform kinetically controlled assays (e.g., jump dilution) to measure covalent binding efficiency (kinact/KI). Use X-ray crystallography or Cryo-EM to resolve inhibitor-enzyme adducts (e.g., serine proteases). Validate selectivity via proteome-wide mass spectrometry (e.g., isoTOP-ABPP). Address false positives from non-specific hydrolysis by including negative controls (e.g., pre-quenched reagent) .
Guidelines for Data Presentation
- Tables : Include yields, spectroscopic data, and statistical parameters (e.g., R², SD).
- Figures : Prioritize reaction schematics over complex spectra; use color-coding for clarity per Med. Chem. Commun. guidelines .
- Critical Analysis : Discuss limitations (e.g., air sensitivity, substrate scope) and propose follow-up experiments (e.g., solvent screening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
